1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride is a versatile small molecule scaffold with a molecular weight of 229.7 g/mol and a chemical formula of C₉H₁₈ClF₂NO . This compound is primarily used in laboratory settings for various research purposes.
Preparation Methods
The synthesis of 1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride involves several steps. The starting material is typically a cyclohexane derivative, which undergoes fluorination to introduce the difluoro groups. This is followed by a series of reactions to introduce the amino and hydroxyl groups at the appropriate positions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the hydroxyl group into a carbonyl group.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group back to a hydroxyl group.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride can be compared to other similar compounds, such as:
- 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
- 2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the difluorocyclohexyl group is a common feature that imparts unique chemical properties to these molecules .
Properties
IUPAC Name |
1-amino-2-(4,4-difluorocyclohexyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-8(13,6-12)7-2-4-9(10,11)5-3-7;/h7,13H,2-6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXXXXUDZNTSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCC(CC1)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.